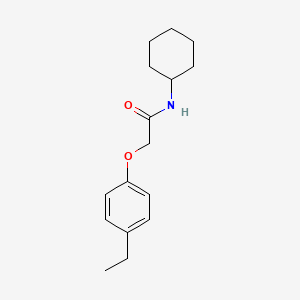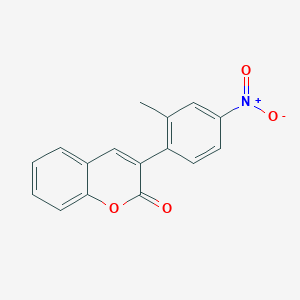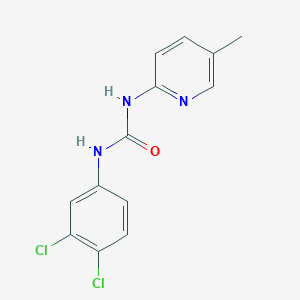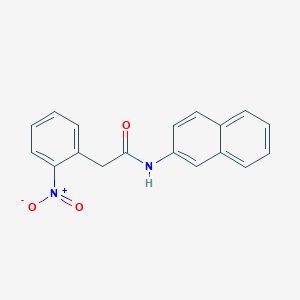
N-cyclohexyl-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(4-ethylphenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound, also known as PEACH, belongs to the family of amides and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(4-ethylphenoxy)acetamide has been studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects. In animal models, PEAH has shown to reduce inflammation and pain in various conditions, including arthritis, neuropathic pain, and spinal cord injury. Moreover, PEAH has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
N-cyclohexyl-2-(4-ethylphenoxy)acetamide's mechanism of action is not fully understood, but it is thought to act on the endocannabinoid system and the peroxisome proliferator-activated receptor alpha (PPAR-alpha). PEAH has been shown to increase the levels of endocannabinoids, such as anandamide, which are involved in pain and inflammation modulation. Moreover, PEAH has been shown to activate PPAR-alpha, which is involved in the regulation of lipid metabolism, inflammation, and oxidative stress.
Biochemical and Physiological Effects
N-cyclohexyl-2-(4-ethylphenoxy)acetamide has been shown to have several biochemical and physiological effects, including the reduction of inflammation and pain, the protection of neurons from oxidative stress, and the improvement of cognitive function. Moreover, PEAH has been shown to modulate the levels of endocannabinoids, which are involved in the regulation of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-(4-ethylphenoxy)acetamide has several advantages for lab experiments, including its low toxicity and high stability. Moreover, PEAH is easy to synthesize and can be obtained in sufficient quantities for experimental use. However, the limitations of PEAH include its poor solubility in water and its limited bioavailability.
Direcciones Futuras
For research include the investigation of PEAH's effects on other conditions, such as cancer, diabetes, and cardiovascular diseases. Moreover, the development of new formulations and delivery systems could improve PEAH's bioavailability and efficacy.
Métodos De Síntesis
N-cyclohexyl-2-(4-ethylphenoxy)acetamide can be synthesized using different methods, including the reaction of 4-ethylphenol with cyclohexyl isocyanate and subsequent reaction with chloroacetyl chloride. Another method involves the reaction of 4-ethylphenol with cyclohexylamine and chloroacetyl chloride. The yield of PEAH using these methods is around 50-60%.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-13-8-10-15(11-9-13)19-12-16(18)17-14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCILQGBOIRWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5757185.png)
![methyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5757188.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B5757190.png)

![1-{4-[4-(4-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5757213.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3-methoxybenzenecarboximidamide](/img/structure/B5757219.png)





![3-amino-4-{[2-(dimethylamino)ethyl]amino}-2H-chromen-2-one](/img/structure/B5757248.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5757251.png)